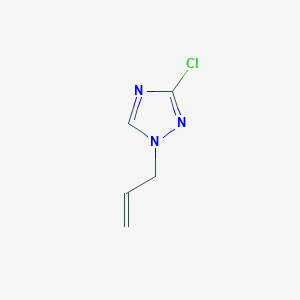

1-allyl-3-chloro-1H-1,2,4-triazole

描述

1-Allyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C₅H₆ClN₃. It is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: 1-Allyl-3-chloro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity and yield .

化学反应分析

Types of Reactions: 1-Allyl-3-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions often occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.

Major Products Formed:

Substitution Products: Various substituted triazoles with different functional groups.

Oxidation Products: Oxidized triazole derivatives with altered electronic properties.

科学研究应用

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties. 1-Allyl-3-chloro-1H-1,2,4-triazole derivatives have shown promising results against various pathogens:

- Mycobacterium tuberculosis : A study demonstrated that N-allyl derivatives of triazole exhibited high antimycobacterial activity, with minimum inhibitory concentrations (MICs) comparable to established treatments like isoniazid .

- Gram-positive and Gram-negative Bacteria : The compound has been reported to display significant antibacterial activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli with MIC values ranging from 0.25 to 1 µg/mL .

Antifungal Properties

Research indicates that derivatives of this compound have antifungal effects against pathogens like Candida albicans and Aspergillus niger. These compounds can serve as potential alternatives to conventional antifungal agents .

Anticancer Applications

Triazole derivatives have been explored for their anticancer potential. For instance, compounds with a triazole core have shown effectiveness in inhibiting cancer cell proliferation in various studies. The mechanism often involves the disruption of cellular processes critical for tumor growth .

Agrochemicals

The use of this compound as a fungicide has been investigated. Its ability to inhibit fungal pathogens in crops can enhance agricultural productivity by protecting plants from diseases .

Soil Fertility Enhancement

Triazoles have been studied for their role in inhibiting soil nitrification processes. This property helps maintain the effectiveness of nitrogen fertilizers by preventing premature conversion to nitrates, thus improving soil health and crop yield .

Corrosion Inhibitors

Research has indicated that triazole compounds can be effective corrosion inhibitors for metals. Their ability to form stable complexes with metal surfaces reduces oxidation rates and prolongs the lifespan of metal components in various applications .

Polymer Chemistry

Triazoles are incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The unique structural features of triazoles contribute to the development of advanced materials with tailored functionalities .

Data Table: Summary of Applications

Case Studies

- Antimycobacterial Activity : A study conducted on various triazole derivatives showed that compounds with an allyl group displayed superior activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial treatments .

- Agricultural Efficacy : Research evaluating the antifungal properties of this compound demonstrated effective control over fungal pathogens affecting crops, suggesting its viability as a sustainable agricultural fungicide .

- Material Applications : A recent investigation into the use of triazoles as corrosion inhibitors revealed that these compounds significantly reduced corrosion rates in steel exposed to aggressive environments, showcasing their practical applications in industry .

作用机制

The mechanism of action of 1-allyl-3-chloro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact molecular pathways can vary depending on the specific application and target organism .

相似化合物的比较

1-Allyl-1H-1,2,4-triazole: Lacks the chlorine atom, resulting in different reactivity and biological activity.

3-Chloro-1H-1,2,4-triazole: Lacks the allyl group, affecting its solubility and interaction with biological targets.

Uniqueness: 1-Allyl-3-chloro-1H-1,2,4-triazole is unique due to the presence of both the allyl and chloro substituents, which confer distinct chemical and biological properties. This dual substitution allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

生物活性

1-Allyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound has garnered significant attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and materials science. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C₅H₆ClN₃

- IUPAC Name : 3-chloro-1-prop-2-enyl-1,2,4-triazole

- InChI Key : DIYQRJHMWQHYBU-UHFFFAOYSA-N

Synthesis

This compound can be synthesized through the reaction of 1,2,4-triazole with allyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion .

Biological Activity Overview

The biological activities of this compound have been extensively studied. The compound exhibits various pharmacological effects including:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles demonstrate significant antimicrobial properties. For instance:

- Antibacterial Properties : Studies have shown that compounds derived from 1-alyl-3-chloro-1H-1,2,4-triazole exhibit high inhibitory efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.25 to 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 8 |

| Klebsiella pneumoniae | 16 |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It has shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound derivatives. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for the survival of pathogens.

- Cytokine Modulation : The compound has been shown to influence cytokine release such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating its potential anti-inflammatory properties .

Case Studies

Several studies have documented the biological activity of this compound:

Study on Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of various triazole derivatives against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .

Evaluation of Cytokine Release

In vitro studies demonstrated that certain derivatives significantly inhibited TNF-α release in stimulated PBMC cultures. This suggests a promising anti-inflammatory profile for these compounds .

属性

IUPAC Name |

3-chloro-1-prop-2-enyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYQRJHMWQHYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245623 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785763-47-4 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。